molecular formula C11H15NO B2819359 (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine CAS No. 1519874-15-7

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine

Cat. No.: B2819359
CAS No.: 1519874-15-7
M. Wt: 177.247
InChI Key: NSHQXHPIRYXAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group attached to the indene ring and a methanamine group

Mechanism of Action

Target of Action

The primary targets of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine are 5-HT2A receptors . These receptors are a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness .

Mode of Action

This compound interacts with its targets by acting as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its physiological effects .

Pharmacokinetics

Factors such as its lipid solubility, molecular size, and the presence of transport proteins can influence how well it is absorbed and distributed throughout the body .

Result of Action

The activation of 5-HT2A receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal firing rates, and alter the function of certain neural circuits . These changes can result in a range of physiological effects, including alterations in mood, perception, and cognition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and how well it interacts with its target receptors . Furthermore, individual factors such as a person’s age, health status, and genetic makeup can also influence how the compound is metabolized and how effectively it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine
  • 2-methoxy-2,3-dihydro-1H-inden-3-yl)methanamine
  • 2-methoxy-2,3-dihydro-1H-inden-4-yl)methanamine

Uniqueness

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

(2-methoxy-1,3-dihydroinden-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHQXHPIRYXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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